molecular formula C11H11N B1584152 4-Methylnaphthalen-1-amine CAS No. 4523-45-9

4-Methylnaphthalen-1-amine

Cat. No. B1584152
CAS RN: 4523-45-9
M. Wt: 157.21 g/mol
InChI Key: MQFYUZCANYLWEI-UHFFFAOYSA-N
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Description

4-Methylnaphthalen-1-amine is a derivative of naphthalene and contains a methyl group attached to the 4th carbon atom of the naphthalene ring . It is commonly used in the production of dyes and pigments, as well as in the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular formula of 4-Methylnaphthalen-1-amine is C11H11N . Its molecular weight is 157.21 . The InChI code is 1S/C11H11N/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,12H2,1H3 .


Physical And Chemical Properties Analysis

4-Methylnaphthalen-1-amine has a melting point of 51.5°C and a boiling point of 271.88°C (rough estimate) . Its density is estimated to be 1.0595 . The refractive index is estimated to be 1.6722 . The pKa value is predicted to be 4.63±0.10 .

Scientific Research Applications

Fluorescence Enhancement in Chemical Sensing

4-Methylnaphthalen-1-amine derivatives have been studied for their fluorescence enhancement properties, particularly in the context of chemical sensors. The introduction of N-phenyl substituents to aminostilbenes, analogous to 4-Methylnaphthalen-1-amine, leads to a more planar geometry, resulting in a red shift of absorption and fluorescence spectra. This "amino conjugation effect" enhances fluorescence quantum yields, making these derivatives valuable for the development of sensitive and selective fluorescence-based sensors (Yang, Chiou, & Liau, 2002).

Bioimaging Applications

In bioimaging, compounds derived from 4-Methylnaphthalen-1-amine have been used to design efficient chemosensors for Zn2+, demonstrating excellent selectivity and sensitivity. These properties are crucial for intracellular imaging, facilitating studies on the role of zinc ions in biological processes. The success in bioimaging underscores the compound's potential in creating probes for detecting specific ions within cellular environments, contributing to advancements in medical diagnostics and research (Iniya et al., 2014).

Organic Synthesis and Catalysis

4-Methylnaphthalen-1-amine serves as a building block in organic synthesis, particularly in the development of novel ligands for catalysis. An example includes its use in the Cu-catalyzed coupling of sodium methanesulfinate with (hetero)aryl chlorides, showcasing its role in facilitating the synthesis of pharmaceutically relevant compounds. The ability to engage in such reactions highlights its importance in medicinal chemistry, where new methods for creating complex molecules are constantly sought after (Ma et al., 2017).

Materials Science

In the field of materials science, 4-Methylnaphthalen-1-amine derivatives have been explored for the synthesis of high-performance polymers. These polymers exhibit desirable properties such as high glass-transition temperatures and thermal stability, making them suitable for use in advanced technologies. The research indicates the potential of 4-Methylnaphthalen-1-amine derivatives in contributing to the development of new materials with specific optical or mechanical properties (Liou, Hsiao, Chen, & Yen, 2006).

Environmental and Health Monitoring

The compound's derivatives have been applied in the detection of carcinogenic aromatic amines in environmental samples and biological matrices. This application is vital for monitoring exposure to hazardous substances, underscoring the role of 4-Methylnaphthalen-1-amine in developing analytical methodologies for public health and safety (Riedel et al., 2006).

Safety And Hazards

The safety data sheet for 4-Methylnaphthalen-1-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

4-methylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFYUZCANYLWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330640
Record name 4-methylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylnaphthalen-1-amine

CAS RN

4523-45-9
Record name 4-methylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-methyl-4-nitro-naphthyl-amine (4.0 g, 21 mmol) in ethanol (300 mL) was added Raney-Nickel (4 scoops). The mixture was stirred under H2 (1 atm) for 16 h. The reaction was filtered through a pad of Celite and concentrated. Purification by silica gel flash column chromatography (EtOAc:Hexanes=15:85) provided product (3.2 g, 75%).
Name
1-methyl-4-nitro-naphthyl-amine
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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